molecular formula C11H9NO2 B12106818 3-Phenyl-pyridine-2,6-diol

3-Phenyl-pyridine-2,6-diol

Cat. No.: B12106818
M. Wt: 187.19 g/mol
InChI Key: JTXRCERIDLOGDK-UHFFFAOYSA-N
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Description

3-Phenyl-pyridine-2,6-diol (C₁₁H₉NO₂) is a pyridine derivative featuring hydroxyl groups at positions 2 and 6 and a phenyl substituent at position 2. This structure confers unique physicochemical properties, such as enhanced acidity of the hydroxyl groups due to the electron-withdrawing pyridine ring. The phenyl group increases lipophilicity, which may influence solubility and biological interactions, while the diol groups enable hydrogen bonding and metal coordination .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-pyridine-2,6-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenylpyridine with suitable oxidizing agents to introduce the hydroxyl groups at the 2- and 6-positions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-pyridine-2,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted phenyl-pyridine compounds .

Scientific Research Applications

3-Phenyl-pyridine-2,6-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-pyridine-2,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues in Pyridine Derivatives

(a) 3-Hydroxy-2,6-bis(hydroxymethyl)pyridine (C₇H₉NO₃)

  • Structure : Hydroxyl group at position 3 and hydroxymethyl groups at positions 2 and 5.
  • Key Differences: Unlike 3-Phenyl-pyridine-2,6-diol, this compound lacks a phenyl group and instead has hydroxymethyl substituents.
  • Applications : Used in coordination chemistry and as a precursor for bioactive molecules due to its multiple hydroxyl sites .

(b) (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (C₁₀H₁₃FN₂O)

  • Structure: Fluorine atom at position 6 of the pyridine ring, with a pyrrolidine-methanol side chain.
  • Key Differences: The fluorine substituent increases electronegativity and metabolic stability compared to the phenyl group in this compound.
  • Applications : Fluoropyridines are common in drug design for their bioavailability and resistance to enzymatic degradation .

Non-Pyridine Diols and Piperidine Derivatives

(a) 3-Ethyl-3-phenyl-2,6-piperidinedione (C₁₃H₁₅NO₂)

  • Structure : Piperidine ring with ketone groups at positions 2 and 6 and ethyl/phenyl substituents at position 3.
  • Key Differences : The piperidine ring (saturated) contrasts with the aromatic pyridine core. Ketone groups reduce hydrogen-bonding capacity compared to diols. The ethyl group adds flexibility, while the phenyl group contributes to lipophilicity .

(b) Hexane-1,6-diol (C₆H₁₄O₂)

  • Structure : Linear aliphatic diol with hydroxyl groups at terminal positions.
  • Key Differences : The absence of an aromatic ring results in lower acidity (pKa ~14–15) compared to pyridine diols (pKa ~8–10). Aliphatic diols are more water-soluble but lack the rigidity and electronic effects of aromatic systems .
  • Applications : Widely used in polyurethane and polyester production due to its bifunctional reactivity .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Group Comparison

Compound Core Structure Substituents (Positions) Functional Groups Molecular Weight (g/mol)
This compound Pyridine Phenyl (3), -OH (2,6) Diol, Aromatic 187.20
3-Hydroxy-2,6-bis(hydroxymethyl)pyridine Pyridine -OH (3), -CH₂OH (2,6) Triol, Hydroxymethyl 155.15
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Pyridine -F (6), pyrrolidine-methanol Fluorine, Alcohol 196.22
3-Ethyl-3-phenyl-2,6-piperidinedione Piperidine Ethyl (3), Phenyl (3), =O (2,6) Ketone, Aromatic 217.27
Hexane-1,6-diol Aliphatic -OH (1,6) Diol 118.18

Table 2: Physicochemical and Application Comparison

Compound Solubility (Water) Key Properties Industrial/Biological Applications
This compound Low (predicted) Lipophilic, acidic hydroxyl groups Potential catalyst, pharmaceutical intermediate
3-Hydroxy-2,6-bis(hydroxymethyl)pyridine Moderate High hydrogen-bonding capacity Polymer precursors, metal ligands
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Low Metabolic stability, steric bulk Drug discovery (CNS targets)
3-Ethyl-3-phenyl-2,6-piperidinedione Low Sedative properties, rigid structure Pharmaceuticals (GABA receptor modulation)
Hexane-1,6-diol High Bifunctional reactivity, low toxicity Polymers, coatings, adhesives

Research Findings and Implications

  • Bioactivity: Pyridine diols with phenyl groups may mimic natural phenolic compounds, showing promise in antioxidant or enzyme inhibition studies. For example, 2,6-dimethyl-3,7-octadiene-2,6-diol () demonstrates attractant properties in plant-insect interactions, suggesting that aromatic diols could play roles in ecological signaling .
  • Synthetic Utility : Fluorinated pyridines (e.g., ) highlight the importance of halogenation in tuning electronic properties, a strategy applicable to this compound for enhancing stability or binding affinity .

Biological Activity

3-Phenyl-pyridine-2,6-diol is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article will explore the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted at the 2 and 6 positions with hydroxyl groups and a phenyl group at the 3 position. Its chemical structure can be represented as follows:

C12H11NO2\text{C}_{12}\text{H}_{11}\text{N}\text{O}_2

This structure contributes to its ability to interact with various biological targets.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study evaluated its effects on K562 (chronic myeloid leukemia) cells and found that treatment with this compound led to:

  • Induction of Apoptosis : The compound activates caspase-9 and induces cleavage of poly(ADP-ribose) polymerase (PARP-1), which are markers of apoptosis .
  • Reduction in Proliferation : Flow cytometry analysis indicated a decrease in the proportion of BrdU-positive cells, suggesting that the compound effectively inhibits cell proliferation .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
K56210Induction of apoptosis via caspase activation
MCF-715Inhibition of DNA replication (PCNA reduction)
MV4-1112Cell cycle arrest and apoptosis induction

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity. It has been tested against several bacterial strains, demonstrating effectiveness comparable to established antibiotics. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymes.

Case Studies

  • K562 Leukemia Model :
    • In a controlled study, K562 cells were treated with varying concentrations of this compound. Results showed a significant decrease in cell viability after 48 hours, correlating with increased levels of apoptotic markers .
  • Antimicrobial Efficacy :
    • A series of experiments assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, indicating strong potential as an antibacterial agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. Variations in substituents on the pyridine ring significantly affect its potency:

  • Hydroxyl Substituents : The presence of hydroxyl groups at positions 2 and 6 enhances solubility and facilitates hydrogen bonding with biological targets.
  • Phenyl Group : The phenyl substitution at position 3 contributes to lipophilicity, allowing better membrane penetration.

Table 2: Structure-Activity Relationship Insights

Substituent PositionSubstituent TypeActivity Impact
2HydroxylIncreased solubility
3PhenylEnhanced membrane penetration
6HydroxylImproved binding affinity

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

6-hydroxy-5-phenyl-1H-pyridin-2-one

InChI

InChI=1S/C11H9NO2/c13-10-7-6-9(11(14)12-10)8-4-2-1-3-5-8/h1-7H,(H2,12,13,14)

InChI Key

JTXRCERIDLOGDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=O)C=C2)O

Origin of Product

United States

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